N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide
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Overview
Description
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide is a useful research compound. Its molecular formula is C17H19ClN4O2 and its molecular weight is 346.82. The purity is usually 95%.
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Scientific Research Applications
Antifungal and Antimicrobial Activity
- Imidazole analogues, including structures similar to the queried compound, have demonstrated potent anti-Candida activity, surpassing traditional antifungal agents like miconazole in both efficacy and reduced cytotoxicity. This suggests their utility in developing new antifungal therapies (Silvestri et al., 2004).
- Additionally, thiosemicarbazide derivatives, used as precursors for synthesizing imidazole and related heterocyclic compounds, have shown promising antimicrobial activities, indicating their potential in addressing microbial resistance issues (Elmagd et al., 2017).
DNA Binding and Gene Regulation
- Pyrrole-imidazole polyamides, chemicals capable of specifically binding to DNA sequences, have been studied for their cellular permeability. These findings are crucial for the development of targeted gene regulation therapies, suggesting that modifying linkers can significantly enhance cellular uptake, a critical factor for their effectiveness in vivo (Liu & Kodadek, 2009).
Anticonvulsant Activity
- Research into omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives has uncovered compounds with significant anticonvulsant activities. These studies provide a foundation for the development of new treatments for seizure disorders, highlighting the importance of the imidazole core in medicinal chemistry (Aktürk et al., 2002).
Anticancer and Anti-Inflammatory Applications
- A novel series of pyrazolopyrimidines derivatives, structurally related to the queried compound, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. Such compounds add to the arsenal of potential therapeutic agents targeting cancer and inflammation (Rahmouni et al., 2016).
Corrosion Inhibition
- The electrochemical behavior of imidazoline derivatives, closely related to the compound , has been studied for their potential as corrosion inhibitors in acidic media. These findings are significant for industrial applications, offering a way to protect metal surfaces from corrosive environments (Cruz et al., 2004).
Mechanism of Action
Target of action
Compounds with pyrazolo and imidazole rings, like “2-(4-chlorophenoxy)-2-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)propanamide”, are often involved in interactions with various enzymes and receptors in the body. The exact target would depend on the specific functional groups and overall structure of the compound .
Mode of action
The compound might interact with its target through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. The pyrazolo and imidazole rings could be involved in pi stacking interactions with aromatic amino acids in the target protein .
Biochemical pathways
The compound could affect various biochemical pathways depending on its target. For example, if the compound inhibits an enzyme involved in a particular metabolic pathway, it could lead to decreased production of certain metabolites .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure. For example, the presence of the chlorophenoxy group might influence the compound’s lipophilicity and therefore its absorption and distribution .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound inhibits a key enzyme, it could lead to cell death .
Action environment
Environmental factors such as pH and temperature could influence the compound’s action, efficacy, and stability. For example, extreme pH values could lead to protonation or deprotonation of the compound, potentially affecting its interaction with its target .
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-17(2,24-14-5-3-13(18)4-6-14)16(23)19-9-10-21-11-12-22-15(21)7-8-20-22/h3-8,11-12H,9-10H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPWPLIFYRPUIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCN1C=CN2C1=CC=N2)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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